Dibutyl phosphite

Catalog No.
S525928
CAS No.
1809-19-4
M.F
C8H19O3P
M. Wt
194.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl phosphite

CAS Number

1809-19-4

Product Name

Dibutyl phosphite

IUPAC Name

dibutoxy(oxo)phosphanium

Molecular Formula

C8H19O3P

Molecular Weight

194.21 g/mol

InChI

InChI=1S/C8H18O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3/q+1

InChI Key

UZEFVQBWJSFOFE-UHFFFAOYSA-N

SMILES

CCCCO[P+](=O)OCCCC

Solubility

Soluble in DMSO

Synonyms

Dibutyl hydrogen phosphite

Canonical SMILES

CCCCOP(O)OCCCC

Description

The exact mass of the compound Dibutyl phosphite is 194.1072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6515. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Free Radical Scavenger and Antioxidant

One of the prominent research applications of DBP is its ability to act as a free radical scavenger and antioxidant. Free radicals are highly reactive molecules that can damage cells and contribute to various diseases. DBP can donate a hydrogen atom to these radicals, neutralizing them and preventing cellular damage. This property makes DBP a potential candidate for research into oxidative stress-related diseases like Alzheimer's and Parkinson's disease.

Plasticizer and Flame Retardant

DBP finds use as a plasticizer in some scientific research applications. Plasticizers improve the flexibility and workability of polymers. DBP can be used in the production of research-grade polymers for specific studies, such as creating membranes for biological experiments []. Additionally, DBP exhibits some flame retardant properties, making it a potential additive in certain research materials where flammability control might be necessary [].

Organic Synthesis and Catalyst

DBP serves as a reactant or intermediate in various organic synthesis reactions within research settings. Its phosphite group can participate in different chemical transformations, allowing researchers to create complex molecules for further study []. DBP can also act as a catalyst in some reactions, accelerating the rate of the process without being consumed itself [].

Extracting Lanthanide Metals

Research involving lanthanide metals, a specific group of elements with unique magnetic and optical properties, can utilize DBP for extraction purposes []. DBP forms complexes with these metals, allowing their separation from other elements in a mixture. This facilitates further research on the isolated lanthanides.

Origin and Significance:

DBP is not naturally occurring but is synthesized from other phosphorus compounds. Its significance lies in its unique properties that make it valuable for various research applications. These include its:

  • Antioxidant properties: DBP can scavenge free radicals, protecting materials from oxidative degradation [].
  • Lubricity: DBP acts as an antiwear and extreme-pressure additive in lubricants, reducing friction and wear on mechanical parts.
  • Chemical intermediate: DBP serves as a starting material for the synthesis of various organophosphorus compounds used in research [].

Molecular Structure Analysis

DBP has a central phosphorus atom (P) bonded to three oxygen atoms (O) in a tetrahedral arrangement. Two of the oxygen atoms are part of a phosphate group (PO₃³⁻), while the third oxygen atom is connected to a butyl group (C₄H₉). The remaining two bonds on the phosphorus atom are filled by another butyl group [].

Key features:

  • The P-O bonds are polar covalent, contributing to the molecule's solubility in polar solvents.
  • The butyl groups are nonpolar, influencing the overall solubility and lubricating properties.

Chemical Reactions Analysis

Synthesis:

DBP can be synthesized through various methods, including the reaction of phosphorus trichloride (PCl₃) with butanol (C₄H₉OH) [].

Balanced chemical equation:

PCl₃ + 3 C₄H₉OH -> P(OC₄H₉)₃ + 3 HCl

Decomposition:

DBP decomposes upon heating, releasing butanol and other organic compounds [].

Other relevant reactions:

DBP can undergo addition reactions with other molecules, such as Schiff bases, to form new organophosphorus compounds [].


Physical And Chemical Properties Analysis

  • Melting point: -65 °C []
  • Boiling point: 192-193 °C []
  • Solubility: Soluble in organic solvents like ethanol, acetone, and chloroform. Insoluble in water [].
  • Stability: Relatively stable under ambient conditions but decomposes upon heating.
  • Density: 0.87 g/cm³ []

DBP is considered a mild irritant and can cause skin and eye irritation upon contact. It is also slightly flammable. Proper personal protective equipment (PPE) should be worn when handling DBP [].

  • Acute toxicity: Studies suggest moderate oral and dermal toxicity in animals [].
  • Flammability: Flash point is 82 °C [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2

Exact Mass

194.1072

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

109-47-7

Wikipedia

Phosphorus acid, dibutyl ester

General Manufacturing Information

All other chemical product and preparation manufacturing
Petroleum lubricating oil and grease manufacturing
Phosphonic acid, dibutyl ester: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Modify: 2023-08-15

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